Guvacine
Overview
Description
Guvacine is a specific GABA uptake inhibitor . It is a hydrogenated pyridine alkaloid found in areca nuts . It is the N-demethylated derivative of arecaidine and the product of ester hydrolysis of guvacoline .
Synthesis Analysis
The synthesis of Guvacine involves the use of P-Chiral [2.2.1] bicyclic phosphines (HypPhos catalysts) applied to reactions between α-alkylallenoates and imines . The HypPhos catalysts were assembled from trans-4-hydroxyproline .
Molecular Structure Analysis
The molecular formula of Guvacine is C6H9NO2 . It has a molar mass of 127.143 g·mol−1 .
Chemical Reactions Analysis
Guvacine is the product of ester hydrolysis of guvacoline . Lime is said to hydrolyse guvacoline to guvacine .
Physical And Chemical Properties Analysis
Guvacine has a molecular formula of C6H9NO2 and a molecular weight of 127.1412 . It is a small molecule .
Scientific Research Applications
1. NIR Technology in Parching Process Analysis
Guvacine's application in NIR (Near-Infrared) technology for online analysis and quality control during the parching process of Areca Seed has been significant. Researchers developed dynamic prediction models for the content of guvacine and other alkaloids in Areca Seed using NIR spectroscopy. This approach enabled real-time analysis and control of the parching process, ensuring quality and consistency in the production of Areca Seed products (Xue et al., 2011).
2. Synthesis of Deuterium Labelled Guvacine
The synthesis of deuterium-labelled guvacine has been explored for potential applications in research. This process involves the selective exchange of hydrogen with deuterium in guvacine, allowing for the creation of labelled compounds that can be used in various scientific studies to track and understand the behavior of guvacine in different environments (Christensen & Krogsgaard‐Larsen, 1980).
3. GABA Uptake Inhibition and Muscarinic Properties
Guvacine has been studied for its properties as a GABA (Gamma-Aminobutyric Acid) uptake inhibitor. A derivative of guvacine, 6-(4-Phenyl-benzyloxy-methyl) guvacine, was synthesized and found to have affinities for muscarinic M1 and M2 receptors, despite lacking the GABA uptake inhibitory activity of its parent compound. This highlights guvacine's potential applications in neurological research (Bisel et al., 1996).
4. Development of Pharmacophore Model for GABA Uptake Inhibitors
Guvacine's role in establishing a pharmacophore model for GABA-uptake inhibitors is noteworthy. Research involving the synthesis of guvacine analogues and molecular modeling has led to a deeper understanding of the pharmacodynamics of GABA-uptake inhibitors, aiding in the development of new therapeutic agents (N’goka et al., 1991).
5. Influence on Central Nervous System Functions
Studies on guvacine derivatives have shown potential applications in treating neurological and psychiatric disorders. For instance, the guvacine derivative DDPM‐2571 was found to be effective in mouse models for a variety of conditions, including seizures, anxiety, depression, and pain, demonstrating guvacine's relevance in neuroscience and pharmacology research (Sałat et al., 2017).
6. Interaction with Cat Central Nervous System
Guvacine and its constituent arecaidine have been observed to inhibit the uptake of GABA in the cat central nervous system. This research provides insight into the mechanisms of action of guvacine and its potential applications in studying synaptic neurotransmission and neurological disorders (Lodge et al., 1977).
7. Drug Design and Therapeutic Aspects
Guvacine has been influential in the field of drug design, particularly in the development of specific GABA uptake inhibitors. This includes the exploration of guvacine's structure-activity relationships, leading to the creation of novel therapeutics aimed at enhancing GABA neurotransmission (Krogsgaard‐Larsen et al., 2000).
8
. Antimyoclonus Effects in Posthypoxic ConditionsResearch has shown that guvacine hydrochloride can significantly attenuate myoclonus scores in animal models, suggesting its potential use in treating posthypoxic myoclonus and related conditions. This application is particularly relevant in the context of neurological rehabilitation and therapy (Jaw et al., 1996).
9. Development of Orally-Active Anticonvulsants
The modification of guvacine through the addition of lipophilic groups has led to the creation of potent, orally-active anticonvulsant drugs. These developments in the field of medicinal chemistry have been instrumental in advancing treatment options for epilepsy and related seizure disorders (Pavia et al., 1992).
10. Screening for GABA Transporter Inhibitors
Guvacine derivatives have been used in the generation and screening of oxime libraries to identify potent inhibitors of mGAT1, a major GABA transporter in the central nervous system. This research is significant for developing new therapeutic agents for epilepsy and studying the biological role of GABA transporters (Kern & Wanner, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDZOWFRBNTPQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871702 | |
Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene. | |
Record name | Guvacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Experimental studies are still being investigated to determine the exact mechanisms of action of guvacine. What is known is that guvacine binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA, but has no affinity for GABA postsynaptic receptors. | |
Record name | Guvacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Guvacine | |
CAS RN |
498-96-4 | |
Record name | Guvacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guvacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guvacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUVACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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